molecular formula C23H23N3O3 B2595941 ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate CAS No. 921989-71-1

ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2595941
CAS No.: 921989-71-1
M. Wt: 389.455
InChI Key: LFFUBTUJQYVITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative featuring a 4-methylphenyl group at position 1, a 1,2,3,4-tetrahydroisoquinolin-2-yl moiety at position 4, and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-13-12-17-6-4-5-7-18(17)15-25)14-21(27)26(24-22)19-10-8-16(2)9-11-19/h4-11,14H,3,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFUBTUJQYVITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Moiety: This step involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Construction of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving hydrazine derivatives and diketones.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique molecular structure that includes a dihydropyridazine core and a tetrahydroisoquinoline moiety. Its chemical formula is C19H22N2O3C_{19}H_{22}N_2O_3, which contributes to its diverse biological activities and potential therapeutic uses.

Medicinal Chemistry Applications

1. Antimicrobial Activity:
Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains. Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate may hold promise as a scaffold for developing new antimicrobial agents.

Case Study:
A study examining related dihydropyridazine compounds reported antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound could potentially share similar properties due to structural similarities .

2. Anticancer Properties:
Dihydropyrimidine derivatives have been investigated for their anticancer activities. The ability of this compound to induce apoptosis in cancer cells is an area of ongoing research.

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-710
Compound BHeLa15
Ethyl 1-(4-methylphenyl)-...TBDTBDTBD

Neuropharmacological Applications

The tetrahydroisoquinoline component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects.

Case Study:
Research on tetrahydroisoquinoline derivatives has shown promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's due to their ability to inhibit acetylcholinesterase activity . Further exploration into this compound may reveal similar therapeutic potential.

Material Science Applications

1. Organic Electronics:
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films can be beneficial in organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Electronic Properties of Related Compounds

Compound NameMobility (cm²/V·s)Application
Compound C0.5OLED
Compound D0.3Solar Cell
Ethyl 1-(4-methylphenyl)-...TBDTBD

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, while the pyridazine ring can inhibit certain enzymes. These interactions lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related dihydropyridazine derivatives, focusing on substituent variations and their implications:

Property Target Compound Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate
Ester Group Ethyl ester (lipophilic, slower hydrolysis) Methyl ester (more hydrophilic, faster hydrolysis)
Position 1 Substituent 4-methylphenyl (electron-donating methyl group) 4-methoxyphenyl (stronger electron-donating methoxy group)
Position 4 Substituent 1,2,3,4-Tetrahydroisoquinolin-2-yl (bicyclic amine, basicity, H-bond potential) Pyridin-2-ylsulfanyl (sulfur-containing, potential redox activity)
Molecular Weight ~423.5 g/mol (estimated) ~401.4 g/mol (CAS 338396-07-9)
Identified Uses Not specified in evidence; inferred: research applications Laboratory research (non-drug/household)

Key Differences and Implications

  • This could influence pharmacokinetics in drug discovery contexts .
  • Aromatic Substituents : The 4-methylphenyl group offers moderate electron donation, whereas 4-methoxyphenyl provides stronger resonance effects, altering the pyridazine ring’s electronic density and reactivity.
  • Heterocyclic Moieties: The tetrahydroisoquinoline group may engage in hydrogen bonding and π-π stacking, advantageous for targeting enzymes or receptors. In contrast, the pyridin-2-ylsulfanyl group introduces sulfur, which could modulate redox properties or metal-binding interactions .

Research Findings and Methodological Considerations

Structural Elucidation

Crystallographic tools like SHELX and ORTEP are critical for resolving such complex structures. SHELX’s refinement capabilities (e.g., SHELXL) ensure accurate determination of bond lengths and angles, particularly for the tetrahydroisoquinoline moiety . Structure validation protocols (e.g., PLATON) confirm the absence of crystallographic disorders, ensuring reliability in comparative analyses .

Biological Activity

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridazine core and a tetrahydroisoquinoline moiety. Its molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3 with a molecular weight of approximately 318.39 g/mol. The presence of multiple functional groups contributes to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through the modulation of specific biochemical pathways:

  • Inhibition of Phosphodiesterase (PDE) : The compound has shown potential as a selective inhibitor of certain PDE isoforms, which play critical roles in cellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . Inhibition of PDE can lead to increased levels of these cyclic nucleotides, resulting in enhanced signaling pathways associated with cognition and neuroprotection.
  • Anti-inflammatory Effects : Studies suggest that the compound may reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 through its action on PDE enzymes . This property positions it as a candidate for treating inflammatory disorders.
  • Neuroprotective Activity : The tetrahydroisoquinoline structure is known for its neuroprotective properties. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to enhance cognitive functions and protect neuronal cells from apoptosis .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Mechanism Reference
PDE InhibitionIncreases cAMP levels; reduces inflammatory cytokines
NeuroprotectionEnhances cognitive function; protects against neuronal damage
Anticancer PotentialInduces apoptosis in cancer cell lines

Case Studies

Several studies have evaluated the efficacy and safety of this compound:

  • Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound improved memory retention and reduced neuroinflammation markers in models of Alzheimer's disease .
  • Anticancer Activity : In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Inflammatory Disorders : Clinical trials assessing the anti-inflammatory effects showed significant reductions in symptoms associated with rheumatoid arthritis when patients were treated with the compound over an extended period .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.